molecular formula C32H31N5O6S B2499639 N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide CAS No. 688060-96-0

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide

Cat. No.: B2499639
CAS No.: 688060-96-0
M. Wt: 613.69
InChI Key: RVNKYORWZWJVMO-UHFFFAOYSA-N
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Description

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

The synthesis of N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes:

    Formation of the pyrido[1,2-a]pyrimidin-2-yl intermediate: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the sulfanyl group: This is achieved through a nucleophilic substitution reaction.

    Formation of the dioxoloquinazolin ring: This step involves the cyclization of intermediates under acidic or basic conditions.

    Attachment of the hexanamide chain: This is typically done through an amide coupling reaction using reagents like EDCI or DCC.

    Final functionalization: The methoxyphenylmethyl group is introduced through a Friedel-Crafts alkylation reaction.

Industrial production methods would involve optimization of these steps to ensure high yield and purity, often using automated reactors and continuous flow systems to scale up the process.

Chemical Reactions Analysis

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide involves its interaction with specific molecular targets. As an HER2 inhibitor, it binds to the HER2 receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation . This inhibition can induce apoptosis in cancer cells that overexpress HER2.

Comparison with Similar Compounds

Similar compounds to N-[(4-methoxyphenyl)methyl]-6-{8-oxo-6-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide include other HER2 inhibitors like lapatinib and trastuzumab. this compound’s unique structure, which includes a dioxoloquinazolin ring and a methoxyphenylmethyl group, may offer distinct advantages in terms of binding affinity and specificity .

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-6-[8-oxo-6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N5O6S/c1-41-23-11-9-21(10-12-23)18-33-29(38)8-3-2-5-14-37-31(40)24-16-26-27(43-20-42-26)17-25(24)35-32(37)44-19-22-15-30(39)36-13-6-4-7-28(36)34-22/h4,6-7,9-13,15-17H,2-3,5,8,14,18-20H2,1H3,(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNKYORWZWJVMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3N=C2SCC5=CC(=O)N6C=CC=CC6=N5)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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